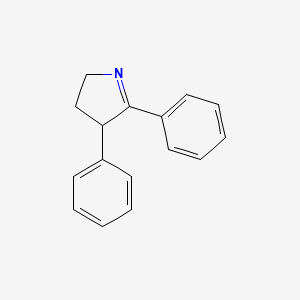

4,5-diphenyl-3,4-dihydro-2H-pyrrole

Description

Structure

3D Structure

Properties

CAS No. |

155220-56-7 |

|---|---|

Molecular Formula |

C16H15N |

Molecular Weight |

221.30 g/mol |

IUPAC Name |

4,5-diphenyl-3,4-dihydro-2H-pyrrole |

InChI |

InChI=1S/C16H15N/c1-3-7-13(8-4-1)15-11-12-17-16(15)14-9-5-2-6-10-14/h1-10,15H,11-12H2 |

InChI Key |

KUPQCZQPLKBESH-UHFFFAOYSA-N |

Canonical SMILES |

C1CN=C(C1C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 4,5 Diphenyl 3,4 Dihydro 2h Pyrrole

Aromatization Pathways to Pyrroles

The conversion of the 3,4-dihydro-2H-pyrrole ring to its aromatic pyrrole (B145914) counterpart is a synthetically valuable transformation, as it leads to a highly stable five-membered aromatic heterocycle. This aromatization is fundamentally an oxidation or dehydrogenation process, removing two hydrogen atoms from the ring.

Chromium Trioxide Oxidation

Chromium trioxide (CrO₃) is a powerful and effective oxidizing agent for converting dihydropyrroles into pyrroles. organic-chemistry.org This method is particularly useful for the aromatization of 2,5-dihydropyrrole derivatives that can be synthesized through various methods, such as the triphenylphosphine-promoted reaction between dialkyl acetylenedicarboxylates and β-aminoketones. organic-chemistry.org Once the dihydropyrrole is formed, it can be readily oxidized to the corresponding polysubstituted pyrrole using chromium trioxide. organic-chemistry.orgorganic-chemistry.org

The reaction is typically carried out in a suitable organic solvent. Chromium trioxide, often used in combination with pyridine (B92270) (Collins reagent) or in acidic solutions (Jones reagent), effectively removes the two hydrogen atoms from the C3 and C4 positions of the dihydropyrrole ring, leading to the formation of the aromatic pyrrole. orgsyn.orgwikipedia.org While highly efficient, chromium(VI) compounds are recognized as toxic and carcinogenic, requiring careful handling and disposal. wikipedia.org

Reaction Data: CrO₃ Oxidation of Dihydropyrroles

| Precursor | Oxidizing Agent | Product | Efficacy | Reference |

|---|---|---|---|---|

| Polysubstituted 2,5-dihydropyrrole | Chromium Trioxide (CrO₃) | Corresponding pyrrole derivative | Can be easily oxidized | organic-chemistry.org |

Dehydrogenation

The aromatization of a dihydropyrrole is a dehydrogenation reaction, a process that can be achieved using various reagents and catalysts. One effective method involves using activated carbon as a dehydrogenation agent. For instance, 2-phenyl-1-pyrroline has been successfully dehydrogenated to 2-phenylpyrrole by refluxing in toluene (B28343) with activated carbon, achieving high conversion within a short reaction time. researchgate.net

Another strategy involves the dehydrogenation of fused pyrrole systems. Dihydroindolizine derivatives, which contain a dihydropyrrole ring fused to another ring, can be effectively transformed into the corresponding aromatic indolizines through a dehydrogenation step. nih.govacs.org This transformation is a key step in creating stable, fused aromatic heterocyclic systems from their partially saturated precursors.

Reaction Data: Dehydrogenation of Dihydropyrroles

| Substrate | Reagent/Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Phenyl-1-pyrroline | Activated Carbon | Toluene, Reflux, 30 min | 2-Phenylpyrrole | ~45% | researchgate.net |

In Situ Oxidative Aromatization

In situ aromatization refers to the spontaneous or catalyzed conversion of a dihydropyrrole to a pyrrole under the reaction conditions used to form the dihydropyrrole itself, or in a subsequent step without isolation of the intermediate. Some 2-ylidene-3-pyrrolines, which are isomers of dihydropyrroles, are known to be reactive intermediates that can undergo aromatization simply upon heating, driven by the formation of the stable aromatic ring. mdpi.com

More sophisticated methods involve enantioselective aromatization. Racemic 3,4-dihydro-2H-pyrroles have been resolved and converted to chiral 3-aryl pyrroles through kinetic resolution using a quinine-derived thiourea (B124793) catalyst. nih.gov This process involves an enantioselective aromatization step that provides access to enantioenriched pyrroles, highlighting a modern approach to creating chiral heterocyclic compounds. nih.gov

Ring-Opening Reactions

While aromatization is a common fate for dihydropyrroles, they can also undergo ring-opening reactions under certain conditions, leading to the formation of acyclic molecules or larger heterocyclic structures. These reactions often proceed by cleavage of a carbon-nitrogen bond.

A notable example is the Lewis acid-catalyzed formal hetero-[5+2] cycloaddition of 1-tosyl-2,3-dihydro-1H-pyrroles with terminal alkynes. rsc.org In this reaction, a combination of iron(III) chloride (FeCl₃) and boron trifluoride etherate (BF₃·OEt₂) promotes the selective cleavage of the C(sp²)–N bond of the dihydropyrrole. The resulting intermediate undergoes annulation with the alkyne to form a seven-membered ring, yielding 1-tosyl-2,3-dihydro-1H-azepines with excellent regioselectivity. This transformation provides an innovative pathway for ring expansion, converting a five-membered ring into a seven-membered one. rsc.org

Derivatization and Functionalization Strategies

The dihydropyrrole scaffold can be functionalized to introduce a variety of chemical groups, expanding its synthetic utility. A key strategy involves the transformation of substituents already present on the ring, such as a nitrile group.

Conversion of Dihydropyrrole Nitriles to Esters and Amides

3,4-Dihydro-2H-pyrrole-2-carbonitriles are valuable and readily accessible intermediates that can be used to synthesize a range of fused pyrrole systems. nih.govacs.org The nitrile group itself serves as a versatile handle for further chemical modifications, including conversion to esters and amides.

The hydrolysis of a nitrile to a primary amide can be achieved under either acidic or basic conditions. organic-chemistry.org For instance, treatment with hydrogen peroxide in a basic medium is a common method for converting nitriles to amides. researchgate.net

Alternatively, the Pinner reaction allows for the conversion of nitriles directly to esters. This reaction involves treating the nitrile with an alcohol in the presence of a strong acid catalyst like hydrogen chloride. This process first forms an imidate salt, which is then hydrolyzed to yield the final ester product.

These transformations allow for the introduction of important functional groups, converting a dihydropyrrole nitrile into derivatives that can be used in peptide synthesis (amides) or as key intermediates in the synthesis of pharmaceuticals and other complex molecules (esters).

Reaction Data: Functionalization of Nitriles

| Transformation | Reagents | Product Functional Group | Typical Conditions | Reference |

|---|---|---|---|---|

| Nitrile to Amide | H₂O, H⁺ or OH⁻ | Primary Amide | Acid or base catalysis | organic-chemistry.org |

Post-Functionalization of 1,4-Dihydropyrrolo[3,2-b]pyrroles

While not direct reactions of 4,5-diphenyl-3,4-dihydro-2H-pyrrole itself, the post-functionalization of the 1,4-dihydropyrrolo[3,2-b]pyrrole (B12111405) core, which is derived from it, is a critical aspect of its chemical utility. The DHPP scaffold is amenable to a variety of functionalization reactions, allowing for the fine-tuning of its electronic and photophysical properties. researchgate.net This has led to the development of a wide range of derivatives with tailored characteristics for specific applications, such as in organic light-emitting diodes (OLEDs). nih.gov

A general strategy for post-functionalization involves the attachment of electron-deficient units to the peripheral positions of the DHPP core, particularly in the creation of quadrupolar A–D–A (acceptor-donor-acceptor) architectures. nih.govrsc.org For instance, a dicyano derivative of a DHPP system can be synthesized by heating the parent dye in N-methylpyrrolidone in the presence of copper cyanide (CuCN). nih.gov Another approach to introduce cyano groups is through a Suzuki reaction with 4-cyanophenylboronic acid, which results in the formation of cyanophenyl-substituted DHPPs in moderate yields. nih.gov

Furthermore, π-extended DHPP chromophores with varying electron-donating or electron-withdrawing capabilities have been synthesized via Suzuki cross-coupling reactions. researchgate.net This ability to modulate the electronic properties through peripheral functionalization highlights the versatility of the DHPP core in the design of advanced materials. nih.gov The introduction of arylethynylaryl substituents at the 2 and 5 positions of the pyrrolo[3,2-b]pyrrole (B15495793) core, for example, leads to a significant bathochromic shift in both absorption and emission spectra. rsc.org

A summary of post-functionalization reactions on the 1,4-dihydropyrrolo[3,2-b]pyrrole core is presented below:

| Reaction Type | Reagents | Functional Group Introduced |

| Cyanation | CuCN, N-methylpyrrolidone | Cyano (-CN) |

| Suzuki Coupling | 4-cyanophenylboronic acid | Cyanophenyl |

| Suzuki Coupling | Various arylboronic acids | Aryl groups |

| Sonogashira Coupling | Arylacetylenes | Arylethynylaryl groups |

These post-functionalization strategies enable the independent regulation of many desirable photophysical properties, including the Stokes shift value and emission color, which can range from violet-blue to red. nih.gov

Reactions with Specific Reagents and Catalysts (e.g., perchlorates, haloalkanes)

The transformation of this compound and its precursors into 1,4-dihydropyrrolo[3,2-b]pyrroles is often facilitated by specific reagents and catalysts, with metal perchlorates being a notable example. Iron(III) perchlorate (B79767) (Fe(ClO₄)₃) has been identified as a highly efficient catalyst for the multicomponent synthesis of tetraarylpyrrolo[3,2-b]pyrroles from amines, aldehydes, and diacetyl, a reaction in which a dihydropyrrole is a key intermediate. nih.gov

The optimized conditions for this transformation typically involve a two-step process. The first step is conducted in a mixture of toluene and acetic acid, followed by the addition of iron(III) perchlorate hydrate (B1144303) in the second step, with the reaction proceeding at 50 °C for 16 hours. nih.govresearchgate.net This method has proven effective for appending a wide array of substituents to the pyrrolo[3,2-b]pyrrole core, including very electron-rich and sterically hindered groups. nih.gov While other metal salts, such as those of vanadium, niobium, and cerium, can also facilitate the formation of the DHPP core, iron salts have been confirmed to be the most efficient. nih.govresearchgate.net

The use of niobium pentachloride (NbCl₅) as a Lewis acid catalyst has also been reported for the synthesis of 1,4-dihydro-1,2,4,5-tetraarylpyrrolo[3,2-b]pyrrole derivatives, achieving high yields and short reaction times. scielo.br

The table below summarizes the catalytic systems used in the synthesis of 1,4-dihydropyrrolo[3,2-b]pyrroles from precursors involving the dihydropyrrole moiety:

| Catalyst | Reagents | Product | Yield (%) |

| Iron(III) perchlorate hydrate (Fe(ClO₄)₃·H₂O) | Amines, Aldehydes, Diacetyl | Tetraarylpyrrolo[3,2-b]pyrroles | 6-69 |

| Niobium pentachloride (NbCl₅) | Amines, Aldehydes, Diacetyl | 1,4-dihydro-1,2,4,5-tetraarylpyrrolo[3,2-b]pyrroles | High |

The role of haloalkanes in the direct reactivity of this compound is less documented in the context of specific transformations. However, the broader chemistry of pyrrolines includes reactions with alkyl halides for N-alkylation, though this is not a primary focus in the literature concerning this specific dihydropyrrole, which is predominantly utilized as a precursor for more complex systems.

Structural Elucidation and Conformational Analysis of 4,5 Diphenyl 3,4 Dihydro 2h Pyrrole

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of 4,5-diphenyl-3,4-dihydro-2H-pyrrole, enabling the confirmation of its carbon-hydrogen framework and the determination of its stereochemical features.

The ¹H and ¹³C NMR spectra provide definitive evidence for the structure of this compound. In related pyrroline (B1223166) structures, the proton and carbon signals can be assigned to their respective positions within the molecule, confirming the connectivity of the atoms. beilstein-journals.org For instance, in similar heterocyclic systems, aromatic protons and carbons of the phenyl groups typically appear in distinct regions of the spectrum, while the protons and carbons of the dihydropyrrole ring exhibit characteristic chemical shifts. acgpubs.orgresearchgate.net

Below are interactive tables showing predicted ¹H and ¹³C NMR chemical shifts for the parent compound, pyrrole (B145914), which serves as a foundational reference. chemicalbook.comchemicalbook.comuq.edu.aunist.gov

Interactive Table: Predicted ¹H NMR Data for Pyrrole You can sort and filter the data by clicking on the headers.

| Atom | Chemical Shift (ppm) | Multiplicity |

| H1 (NH) | 8.107 | br s |

| H2, H5 | 6.737 | t |

| H3, H4 | 6.235 | t |

Interactive Table: Predicted ¹³C NMR Data for Pyrrole You can sort and filter the data by clicking on the headers.

| Atom | Chemical Shift (ppm) |

| C2, C5 | 118.3 |

| C3, C4 | 108.2 |

Note: The actual chemical shifts for this compound will be influenced by the phenyl substituents and the saturated nature of the C3 and C4 positions.

When this compound is synthesized, it can form diastereomers (cis and trans isomers) depending on the relative orientation of the phenyl groups at positions 4 and 5. ¹H NMR spectroscopy is a powerful tool for determining the ratio of these diastereomers. researchgate.net By integrating the signals corresponding to specific protons that have different chemical shifts in each diastereomer, the relative abundance of each isomer can be accurately quantified. researchgate.net For example, the protons at the stereogenic centers (C4 and C5) and the adjacent methylene (B1212753) protons (C3) would likely show distinct signals for the cis and trans isomers, allowing for their differentiation and quantification. researchgate.net

In a study of analogous 2,3-disubstituted pyrrolidine (B122466) derivatives, the ratio of diastereomers was successfully determined by analyzing the ¹H NMR spectrum, where distinct signals for the protons on the pyrrolidine ring were observed for each isomer. This approach is directly applicable to the analysis of this compound.

The dihydropyrrole ring is not planar and can adopt different conformations. Dynamic NMR (DNMR) spectroscopy is employed to study the conformational mobility of the ring system. researchgate.net By analyzing the NMR spectra at various temperatures, it is possible to observe changes in the line shapes of the signals, which can provide information about the energy barriers for conformational interconversions, such as ring flipping. byjus.comlibretexts.org

For substituted dihydropyrroles, the phenyl groups can also exhibit restricted rotation, which can be studied by DNMR. The rate of rotation around the C-C single bonds connecting the phenyl groups to the dihydropyrrole ring can be determined by analyzing the coalescence of the signals of the aromatic protons at different temperatures. researchgate.net This provides insight into the steric hindrance and electronic interactions that influence the conformational preferences of the molecule. Studies on similar heterocyclic systems have successfully used DNMR to elucidate these dynamic processes. nih.govyoutube.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. The IR spectrum will show characteristic absorption bands corresponding to the vibrations of the different bonds within the molecule.

Key expected vibrational modes include:

N-H stretch: For the parent 1H-pyrrole, a characteristic N-H stretching vibration is observed. researchgate.net In this compound, the imine C=N bond is present instead of an N-H bond in the ring, but if the compound exists in equilibrium with its tautomeric enamine form, an N-H stretch may be observed.

C=N stretch: A strong absorption band is expected for the stretching vibration of the imine (C=N) bond in the dihydropyrrole ring. acgpubs.org

C-H stretches: Aromatic C-H stretching vibrations from the phenyl groups will appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the CH₂ groups in the dihydropyrrole ring will be observed below 3000 cm⁻¹. scielo.org.za

C=C stretches: Aromatic C=C stretching vibrations from the phenyl rings will be visible in the 1600-1450 cm⁻¹ region. scielo.org.za

C-N stretch: The C-N stretching vibration of the dihydropyrrole ring will also be present.

Quantum-chemical calculations can be used to predict the vibrational spectra, which can then be compared with the experimental IR spectrum to aid in the assignment of the observed bands. core.ac.ukpsu.edu

Interactive Table: Predicted IR Data for Pyrrole You can sort and filter the data by clicking on the headers.

| Vibrational Mode | Frequency (cm⁻¹) |

| N-H Stretch | ~3400-3500 |

| C-H Stretch (aromatic) | ~3100 |

| C=C Stretch (aromatic) | ~1500-1600 |

| C-N Stretch | ~1100-1300 |

Note: The IR spectrum of this compound will differ significantly due to the presence of the imine and the saturated portion of the ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Stark Effects

UV-Vis spectroscopy provides information about the electronic transitions within the this compound molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule.

The main chromophores in this compound are the phenyl groups and the C=N imine group. The electronic transitions are typically π → π* and n → π* transitions. The phenyl groups will give rise to strong absorptions in the UV region. scielo.org.za The C=N group will also contribute to the UV-Vis spectrum. physchemres.org The conjugation between the phenyl groups and the imine bond can lead to a red shift (bathochromic shift) of the absorption bands compared to the individual chromophores. physchemres.org

Electronic Stark Effects:

The Stark effect in spectroscopy refers to the shifting and splitting of spectral lines of atoms and molecules due to the presence of an external electric field. researchgate.net By applying an external electric field and measuring the change in the UV-Vis absorption spectrum, it is possible to determine the difference in the dipole moment and polarizability between the ground and excited electronic states. nih.govnih.gov This technique, known as electroabsorption spectroscopy, can provide valuable information about the charge distribution in the molecule and how it changes upon electronic excitation. For a molecule like this compound, Stark spectroscopy could reveal insights into the charge-transfer character of its electronic transitions, particularly those involving the phenyl and imine moieties. nih.gov

X-ray Diffraction Studies of the Dihydropyrrole Ring System

X-ray diffraction analysis has been instrumental in determining the precise solid-state structure of dihydropyrrole derivatives. For instance, in a study of 5-(3-Chlorophenyl)-2-phenyl-3,4-dihydro-2H-pyrrole, the five-membered ring was found to adopt a conformation that approximates an envelope shape, with a carbon atom serving as the flap. nih.gov The dihedral angle between the two aromatic rings in this particular derivative was determined to be 78.71 (9)°. nih.gov

In another example, involving new pyrrolo[1,2-a] nih.govnih.govphenanthrolines, X-ray structural analyses revealed a twisted, fused-ring system. mdpi.com The dihedral angles in these complex structures ranged from 19.54° to 25.06°. mdpi.com This twisting results in some significantly short intramolecular contacts, such as the non-bonding distance between a pyridine (B92270) nitrogen and a carbonyl carbon, which is approximately 0.7 Å shorter than the sum of their van der Waals radii. mdpi.com This steric strain leads to a notable displacement of the carbonyl carbon atom from the plane of the pyrrole ring and a pyramidal arrangement of the bonds around it. mdpi.com

The crystal structure of 5-phenyl-3,4-dihydro-2H-pyrrole, also known as 2-phenyl-1-pyrroline, has been reported as the first example of a completely planar monosubstituted 1-pyrroline (B1209420). researchgate.net The sum of the internal angles of the heterocyclic ring is 539.83 (9)°, which is very close to the 540° of a regular planar pentagon. researchgate.net The imine bond length is 1.2771 (12) Å, and other bond lengths within the heterocycle are typical for single C—C and C—N bonds. researchgate.net

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₆H₁₄ClN |

| Formula Weight (Mᵣ) | 255.73 |

| Crystal System | Monoclinic |

| Space Group | Not specified |

| a (Å) | 18.2543 (18) |

| b (Å) | 5.6398 (5) |

| c (Å) | 13.0095 (13) |

| β (°) | 97.129 (2) |

| Volume (V) (ų) | 1329.0 (2) |

| Z | 4 |

| Radiation | Mo Kα |

| Temperature (K) | 296 |

Molecular Conformation and Stereochemistry

The conformation and stereochemistry of the this compound scaffold are crucial determinants of its chemical and physical properties.

The synthesis of dihydropyrrole derivatives can lead to the formation of different stereoisomers, such as cis and trans isomers. The specific stereochemical outcome is often dependent on the synthetic route and reaction conditions. For example, the synthesis of 2,3-difluoro-2,3-dihydrobenzofuran yields geometrical isomers whose structures can be assigned using NMR spectroscopy.

The dihydropyrrole ring and its substituents can exhibit conformational isomerism, where different spatial arrangements of the atoms can interconvert. In the case of 5-phenyl-1H-pyrrole-2-carbonyl azide, computational studies have explored the existence of different conformers. researchgate.net The study of such conformational dynamics is essential for understanding the molecule's behavior in different environments.

Supramolecular Organization and Intermolecular Interactions

A prominent feature in the crystal packing of these compounds is the presence of π–π stacking interactions between the aromatic phenyl rings. In the case of 5-phenyl-3,4-dihydro-2H-pyrrole, molecules assemble into pseudo-dimers through these π–π interactions. researchgate.net These dimers are then further organized in the crystal lattice. Similarly, diketopyrrolopyrrole derivatives with diphenyl substituents exhibit strong π–π stacking in the solid state, with interlayer distances of approximately 3.30–3.40 Å. nih.govrsc.org In another example, π–π stacked dimers with a centroid-to-centroid distance of 3.489 (2) Å have been observed. nih.gov The formation of inversion dimers featuring π–π stacking between phenyl and thiazole (B1198619) rings has also been noted in other heterocyclic systems. researchgate.net These stacking interactions play a crucial role in stabilizing the supramolecular assembly. escholarship.org

| Compound Type | Interaction Type | Key Geometric Parameter | Reference |

|---|---|---|---|

| Diketopyrrolopyrrole Derivatives | π–π stacking | Interlayer spacing: ~3.30–3.40 Å | nih.govrsc.org |

| Pyrroloacridine Derivative | π–π stacking | Centroid-to-centroid distance: 3.489 (2) Å | nih.gov |

| 5-Phenyl-3,4-dihydro-2H-pyrrole | π–π interactions | Formation of pseudo-dimers | researchgate.net |

C—H⋯π and C—H⋯N Interactions

C—H⋯π Interactions: The phenyl groups at the 4 and 5 positions of the dihydropyrrole ring are key participants in C—H⋯π interactions. These are a form of non-conventional hydrogen bond where a C-H bond acts as the hydrogen donor and the electron-rich π system of an aromatic ring acts as the acceptor. In related heterocyclic systems, these interactions are characterized by specific geometric parameters, with the C-H vector typically pointing towards the centroid of the acceptor π system. researchgate.net The energetic contribution of a single C—H⋯π interaction is generally estimated to be around -1.1 kcal·mol⁻¹, a value that is consistent with those reported in the literature for similar molecular assemblies. kayseri.edu.tr These interactions are primarily driven by dispersion forces rather than electrostatics. kayseri.edu.tr In the crystal packing of similar substituted pyrrolines, C—H⋯π interactions, alongside other forces, can dictate the relative positioning of molecules, often leading to specific supramolecular arrangements like zigzag patterns. nih.gov

C—H⋯N Interactions: The imine nitrogen atom (N1) in the 3,4-dihydro-2H-pyrrole ring is a potential hydrogen bond acceptor. It can participate in C—H⋯N interactions with hydrogen atoms from adjacent molecules within the crystal lattice. These interactions, similar to C—H⋯π bonds, contribute to the stability of the crystal packing. In the crystal structures of related nitrogen-containing heterocycles, C—H⋯N hydrogen bonds are frequently observed, connecting molecules into larger assemblies such as ribbons or layers. nih.gov The presence of both C—H⋯π and C—H⋯N interactions creates a network of forces that stabilize the solid-state structure.

Table 1: Key Non-Covalent Interaction Data Below is an interactive table summarizing typical characteristics of the non-covalent interactions discussed.

| Interaction Type | Donor | Acceptor | Typical Energy (kcal/mol) | Primary Driving Force |

| C—H⋯π | C-H bond | Phenyl Ring (π-system) | ~ -1.1 | Dispersion |

| C—H⋯N | C-H bond | Imine Nitrogen (N1) | Variable | Electrostatics/Dispersion |

Hydrogen Bonding Interactions

Beyond the weaker C—H⋯π and C—H⋯N forces, conventional hydrogen bonding can also be a defining feature in the crystal structures of pyrroline derivatives, particularly if co-crystallized with solvent molecules or if other hydrogen-bond donor/acceptor groups are present. While the core structure of this compound lacks a classical hydrogen bond donor like an N-H or O-H group, its imine nitrogen can act as an acceptor.

In the crystal structures of related compounds, hydrogen bonds have been observed to link molecules into distinct patterns. For instance, in some spiro-isoxazoline derivatives, which share structural similarities, molecules are linked by pairs of C—H⋯O hydrogen bonds to form inversion dimers. nih.gov These dimers can then be further connected by other interactions, such as C—H⋯N, to build up a more complex, layered supramolecular architecture. nih.gov The specific hydrogen bonding network in any given crystal structure is highly dependent on the molecular conformation and the presence of any co-crystallized species.

The conformation of the five-membered dihydropyrrole ring itself is a critical factor. In many substituted pyrrolidines and pyrrolines, the ring adopts a non-planar conformation, often described as an "envelope," where one atom is out of the plane of the other four. nih.gov This puckering affects the orientation of the substituents and, consequently, their ability to participate in intermolecular interactions.

Computational and Theoretical Studies on 4,5 Diphenyl 3,4 Dihydro 2h Pyrrole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. nih.govmdpi.com It offers a balance between accuracy and computational cost, making it a cornerstone for theoretical chemistry.

Elucidation of Electronic Structure and Molecular Orbitals

DFT calculations are instrumental in elucidating the electronic makeup of a molecule. This involves analyzing the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is a critical parameter for assessing a molecule's chemical reactivity and stability. mdpi.com A smaller energy gap generally implies higher reactivity.

For pyrrole (B145914) derivatives, DFT can be used to generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution across the molecule. nih.govresearchgate.net These maps identify electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). In a molecule like 4,5-diphenyl-3,4-dihydro-2H-pyrrole, the phenyl rings and the nitrogen atom would be key areas of interest for such an analysis, revealing how electronic density is distributed and influences intermolecular interactions. researchgate.net

Calculation of Conformational Energetics and Rotational Barriers

The three-dimensional structure of a molecule is crucial to its function. The dihydro-pyrrole ring in the title compound is not planar and can adopt various conformations, such as envelope or twisted forms. Computational studies on similar N-substituted pyrrolidines have successfully used DFT to analyze their dynamic behavior and identify the most stable, low-energy conformers. researchgate.net The relative proportions of each conformer can be estimated through thermodynamic calculations based on their computed energies. researchgate.net

Furthermore, for this compound, the rotation of the two phenyl groups around their single bonds to the pyrroline (B1223166) ring would be subject to rotational barriers. DFT calculations can quantify the energy required for these rotations, identifying the most energetically favorable orientations of the phenyl rings relative to the heterocyclic core. This information is vital for understanding how the molecule presents itself for intermolecular interactions, for instance, within an enzyme's active site. Studies on other multi-fluorinated alkanes demonstrate the precision of DFT in calculating these subtle conformational preferences. semanticscholar.org

Mechanistic Investigations of Reaction Pathways

DFT calculations provide profound insights into how chemical reactions occur by mapping the potential energy surface from reactants to products. This includes identifying transition states and intermediates, which are often transient and difficult to observe experimentally. The Paal-Knorr pyrrole synthesis, a classic method for forming pyrrole rings from 1,4-dicarbonyl compounds and amines, has been investigated using DFT to determine the preferred reaction pathway. researchgate.net These studies concluded that the mechanism proceeds through the formation and subsequent cyclization of a hemiaminal intermediate, with water playing a key catalytic role. researchgate.net

Similarly, DFT has been used to unveil the stereoretentive mechanism for the contraction of pyrrolidines into cyclobutanes. acs.orgacs.org The calculations showed that the rate-determining step is the release of N2 to form a 1,4-biradical, which then collapses to the product. acs.orgacs.org Such mechanistic studies are invaluable for optimizing existing synthetic routes and designing new pathways to target molecules like this compound.

Ground State Energy and Reactivity Prediction

DFT is used to calculate the ground state energy of a molecule, which is its most stable energetic configuration. nih.gov From the energies of the frontier orbitals (HOMO and LUMO), several global reactivity descriptors can be calculated. These quantum chemical parameters, such as hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), provide a quantitative measure of the molecule's reactivity. nih.gov For instance, the electrophilicity index measures a molecule's ability to act as an electron acceptor. nih.gov Such analyses have been performed on various heterocyclic compounds to predict their chemical behavior and potential as nonlinear optical materials or bioactive agents. nih.gov

Molecular Docking and Binding Mode Analysis (e.g., for enzyme inhibitors)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. bohrium.com This method is central to drug discovery for predicting the binding affinity and interaction patterns of potential inhibitors.

While docking studies on this compound itself are not reported, extensive research has been conducted on the structurally analogous 4,5-diphenyl-1H-pyrrole-3-carboxylic acid derivatives as inhibitors of the anti-apoptotic protein B-cell lymphoma-extra large (Bcl-xL). bohrium.comresearchgate.net Bcl-xL is a significant target in cancer therapy. bohrium.com

In these studies, the pyrrole-based inhibitors were docked into the active site of the Bcl-xL protein. The analysis revealed that the binding was primarily driven by van der Waals forces and lipophilic interactions. bohrium.com The most active compounds formed key interactions with amino acid residues in the binding pocket, such as Arg139 and Phe105. nih.gov The binding mode analysis helps to rationalize the observed activity of the compounds and provides a structural basis for designing more potent inhibitors.

Below is a table summarizing the types of interactions and energy contributions observed in the docking of related pyrrole inhibitors with the Bcl-xL protein.

| Interaction Type | Role in Binding | Key Amino Acid Residues (Example) |

| Van der Waals | Major contributor to binding energy, ensures a snug fit in the hydrophobic pocket. | Phe105, Arg139 |

| Lipophilic | Favorable interactions between non-polar groups of the ligand and receptor. | Pockets within the Bcl-xL active site |

| Hydrogen Bonds | Provides specificity and directional interaction, anchoring the ligand. | Arg136 |

| Pi-Alkyl | Interaction between the phenyl rings of the ligand and alkyl side chains of residues. | Arg139 |

This table is a generalized representation based on findings for Bcl-xL inhibitors with related scaffolds. bohrium.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. slideshare.net Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), extend this by considering the 3D properties of molecules. nih.govunicamp.br

A comprehensive 3D-QSAR study was performed on a series of 4,5-diphenyl-1H-pyrrole-3-carboxylic acid derivatives to understand the structural requirements for inhibiting Bcl-xL. bohrium.com In this work, CoMFA and CoMSIA models were developed. CoMFA calculates steric and electrostatic interaction fields, while CoMSIA adds hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. researchgate.net

The resulting models showed high statistical robustness and predictive power. bohrium.comconsensus.app The quality of a QSAR model is assessed by several statistical parameters, summarized in the table below for the Bcl-xL inhibitor study.

| Model | q² (Cross-validated R²) | R² (Non-cross-validated R²) | Field Contributions |

| CoMFA | 0.927 | 0.999 | Steric and Electrostatic |

| CoMSIA | 0.943 | 0.998 | Electrostatic, Hydrophobic, H-bond Donor |

Data sourced from a study on 4,5-diphenyl-1H-pyrrole-3-carboxylic acid derivatives. bohrium.com

The key parameters are:

q² (or R²cv): The cross-validated correlation coefficient. A value > 0.5 is generally considered good and indicates the model's internal predictive ability. nih.gov

R² (or R²ncv): The non-cross-validated correlation coefficient, which shows how well the model fits the training data. A value close to 1.0 is desirable. nih.gov

The 3D-QSAR models were visualized as contour maps, which highlight regions around the aligned molecules where certain properties increase or decrease activity. bohrium.com For example, the electrostatic maps might show that a negative charge is favored in one region, while the steric maps might indicate that bulky groups are detrimental in another. Based on these contour maps, new inhibitors with potentially improved activity were designed. bohrium.com

Applications of 4,5 Diphenyl 3,4 Dihydro 2h Pyrrole in Advanced Synthetic Methodologies

Precursors for Pyrrolidine (B122466) and Pyrrole (B145914) Synthesis

The 3,4-dihydro-2H-pyrrole core can be readily converted to either the corresponding saturated pyrrolidine or the aromatic pyrrole through straightforward chemical transformations. These conversions highlight the compound's role as a synthetic linchpin, connecting it to two other fundamental classes of nitrogen heterocycles.

Pyrrolidine Synthesis: The conversion of a 3,4-dihydro-2H-pyrrole (a Δ¹-pyrroline) to a pyrrolidine is achieved through the reduction of the carbon-nitrogen double bond. This transformation is a standard procedure in organic synthesis. Catalytic hydrogenation is a highly effective method, employing catalysts such as palladium on carbon (Pd/C) or platinum-based systems in the presence of hydrogen gas. google.comgoogle.com Chemical reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can also be used to achieve this reduction, yielding the 2,3-diphenylpyrrolidine scaffold. The enantioselective hydrogenation of cyclic imines using chiral catalysts, such as those based on iridium or rhodium, has been developed, offering a pathway to chiral pyrrolidines from their prochiral pyrroline (B1223166) precursors. rsc.orgacs.orgacs.orgnih.govyoutube.com

Pyrrole Synthesis: To transform the partially saturated 4,5-diphenyl-3,4-dihydro-2H-pyrrole into the fully aromatic 2,3-diphenylpyrrole, a dehydrogenation (oxidation) reaction is required. This process introduces a second double bond into the five-membered ring, resulting in an aromatic system. Common and effective stoichiometric oxidizing agents for this purpose include 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and manganese dioxide (MnO₂). nih.gov Catalytic methods have also been developed, which are often considered more efficient and environmentally benign. nih.gov These can involve transition metal catalysts that facilitate the removal of hydrogen from the pyrroline ring. google.comresearchgate.net The resulting 2,3-diphenylpyrrole is itself a valuable building block for more complex syntheses.

| Transformation | Starting Material | Reagent(s) / Conditions | Product Class |

| Reduction | This compound | H₂, Pd/C (Catalytic Hydrogenation) or NaBH₄ | 2,3-Diphenylpyrrolidine |

| Oxidation | This compound | DDQ or MnO₂ (Stoichiometric Oxidation) | 2,3-Diphenylpyrrole |

Building Blocks for Complex Heterocyclic Systems (e.g., pyrrolopyrimidines, pyrrolo[3,2-b]pyrroles)

The utility of this compound extends to its use as a foundational element for constructing more intricate, fused heterocyclic systems that are of significant interest in medicinal chemistry and materials science.

Pyrrolopyrimidines: While direct cyclization from the dihydropyrrole is not typical, its oxidized derivative, 2,3-diphenylpyrrole, is a key intermediate for synthesizing pyrrolo[2,3-d]pyrimidines. nih.gov A common synthetic strategy involves the functionalization of the pyrrole ring to install reactive groups necessary for the subsequent annulation of the pyrimidine (B1678525) ring. For instance, the introduction of an amino group and a cyano group onto the pyrrole core allows for cyclization with reagents like guanidine (B92328) or formamide (B127407) to construct the fused pyrimidine system. google.com The resulting 5,6-diphenylpyrrolo[2,3-d]pyrimidine scaffold is found in compounds investigated for various biological activities, including as kinase inhibitors. nih.gov

Pyrrolo[3,2-b]pyrroles: The pyrrolo[3,2-b]pyrrole (B15495793) core is a highly electron-rich heterocyclic system utilized in the development of organic electronic materials. researchgate.netnih.govresearchgate.net The synthesis of these compounds often involves multicomponent reactions where the core is assembled from acyclic precursors. researchgate.net Although this compound is not a direct starting material for the most common synthetic routes to tetra-aryl-substituted pyrrolo[3,2-b]pyrroles, its corresponding aromatic form, 2,3-diphenylpyrrole, can be considered a potential precursor for custom-designed derivatives. Synthetic pathways could be envisioned where functionalization of the 2,3-diphenylpyrrole enables the construction of the second fused pyrrole ring.

| Target Heterocycle | Key Intermediate | Synthetic Strategy |

| Pyrrolopyrimidine | 2,3-Diphenylpyrrole | Functionalization of the pyrrole ring followed by annulation (ring-closing reaction) to form the fused pyrimidine ring. google.comnih.gov |

| Pyrrolo[3,2-b]pyrrole | 2,3-Diphenylpyrrole | Potential for functionalization and subsequent cyclization to build the second pyrrole ring, though multicomponent syntheses are more common for this class. researchgate.netnih.gov |

Strategies for Constructing Chiral Scaffolds and Stereocenters

The creation of molecules with specific three-dimensional arrangements is a cornerstone of modern drug discovery and catalyst design. The this compound structure, which contains potential stereocenters at the C4 and C5 positions, is a valuable starting point for generating chiral molecules.

Two primary strategies can be employed to access enantiomerically enriched compounds derived from this scaffold:

Medicinal Chemistry Perspectives on 4,5 Diphenyl 3,4 Dihydro 2h Pyrrole Scaffolds Mechanism Focused

Structure-Activity Relationship (SAR) Studies of Dihydropyrrole Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For dihydropyrrole derivatives, these studies have been crucial in identifying key structural features that contribute to their anticancer effects.

Research has shown that the antiproliferative activity of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives is significantly influenced by the nature and position of substituents on the aryl rings. nih.govresearchgate.netnih.gov For instance, the presence of specific functional groups can enhance the cytotoxicity and selectivity of these compounds against various cancer cell lines. nih.govresearchgate.netnih.gov

A study on dihydropyrrol-2-ones revealed that the substituents at positions R1, R2, R3, and R4 of the dihydropyrrole ring play a critical role in their antiproliferative activities. acs.org For example, a 4-trifluoromethylphenyl group at R4 was found to be favorable for activity against multiple cancer cell lines. acs.org Interestingly, a combination of 3-methoxy and 4-hydroxy groups on the phenyl ring at R4 resulted in excellent selectivity for the RKO colon cancer cell line. acs.org This highlights the intricate relationship between the substitution pattern and the resulting biological profile.

Furthermore, the stereochemistry of these compounds can also be a determining factor in their biological activity. The enantiomers of a chiral compound can exhibit different pharmacological profiles, with one being more active than the other. sums.ac.ir

The following table summarizes the key SAR findings for dihydropyrrole derivatives:

| Structural Feature | Impact on Biological Activity |

| Substituents on Aryl Rings | The type and position of substituents significantly affect antiproliferative activity and selectivity. nih.govresearchgate.netnih.gov |

| R4 Substituent | A 4-trifluoromethylphenyl group enhances broad-spectrum activity, while a 3-methoxy-4-hydroxyphenyl group provides selectivity for RKO cells. acs.org |

| R1, R2, R3 Substituents | The combination of these substituents influences the selectivity and potency against different cancer cell lines. acs.org |

| Stereochemistry | Enantiomers can have different biological activities, emphasizing the importance of stereoselective synthesis. sums.ac.ir |

Molecular Mechanisms of Biological Interactions

The therapeutic potential of 4,5-diphenyl-3,4-dihydro-2H-pyrrole derivatives stems from their ability to interact with various biological macromolecules and modulate key cellular pathways involved in cancer progression.

Modulation of Cellular Apoptosis Pathways (e.g., regulation of Bax, Bcl-2, Caspase-3 expression in cancer cells)

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. nih.gov Cancer cells often develop mechanisms to evade apoptosis, leading to uncontrolled proliferation. nih.gov Several 1-pyrroline (B1209420) derivatives have been shown to induce apoptosis in breast cancer cells. researchgate.net

The induction of apoptosis by these compounds is often mediated through the intrinsic or mitochondrial pathway. This involves the regulation of the Bcl-2 family of proteins, which includes both pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2. mdpi.com An increase in the Bax/Bcl-2 ratio is a hallmark of apoptosis induction. researchgate.net

Furthermore, the activation of caspases, a family of proteases that execute the apoptotic program, is another key event. monash.edu Specifically, the activation of caspase-3 is a critical step in the apoptotic cascade. Studies have shown that dihydropyrrole derivatives can lead to increased levels of active caspase-3 in cancer cells, confirming their pro-apoptotic activity. monash.edu

The following table outlines the effects of dihydropyrrole derivatives on key apoptosis-related proteins:

| Protein | Effect of Dihydropyrrole Derivatives |

| Bax | Upregulation researchgate.net |

| Bcl-2 | Downregulation researchgate.netmonash.edu |

| Caspase-3 | Activation monash.edu |

Molecular Basis of Anti-Proliferative Activity

The anti-proliferative activity of this compound derivatives is a direct consequence of their ability to interfere with the cell cycle. nih.govresearchgate.netnih.gov By inhibiting key proteins like Eg5, these compounds cause a halt in the cell cycle, typically at the G2/M phase, preventing the cells from dividing. nih.govnih.gov

Some dihydropyrrol-2-one derivatives have been shown to arrest cancer cells in the G0/G1 phase of the cell cycle. acs.org This is achieved by modulating the levels of proteins that regulate this phase, such as p53, p21, and cyclin D1. acs.org An increase in the tumor suppressor proteins p53 and p21, coupled with a decrease in the cell cycle promoter cyclin D1, leads to cell cycle arrest. acs.org

The ability of these compounds to induce cell cycle arrest is a fundamental aspect of their anticancer properties and is often a prerequisite for the subsequent induction of apoptosis.

Interactions with Biological Macromolecules (e.g., DNA damage mechanisms)

While the primary focus for many dihydropyrrole derivatives has been on protein targets, some studies have explored their interactions with DNA. Pyrrole-containing compounds have been shown to interact with DNA, and in some cases, cause cross-linking of DNA strands. nih.gov This interaction can lead to DNA damage, which can trigger apoptotic pathways.

For instance, certain pyrrole (B145914) derivatives have been shown to cause renaturation of heat-denatured DNA, suggesting a cross-linking mechanism. nih.gov However, it is important to note that the specific mechanisms of DNA interaction can vary significantly depending on the structure of the pyrrole derivative. Some dihydropyridine (B1217469) derivatives, a related class of compounds, have been shown to decrease DNA damage induced by other agents and even stimulate DNA repair enzymes. nih.gov

The interaction of these compounds with DNA can be complex and may involve various modes, including intercalation, groove binding, and electrostatic interactions. semanticscholar.orgmdpi.com These interactions can be influenced by the presence of aromatic systems within the molecule that can engage in π-π stacking with the DNA bases. semanticscholar.org

Rational Design of Bioactive Analogues Based on the Dihydropyrrole Core

The insights gained from SAR studies and the understanding of the molecular mechanisms of action have paved the way for the rational design of new and improved bioactive analogues based on the this compound core. nih.govresearchgate.netnih.govnih.govresearchgate.net

The goal of rational drug design is to create molecules with enhanced potency, selectivity, and favorable pharmacokinetic properties. nih.gov This often involves computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) modeling to predict the binding affinity and activity of new compounds before they are synthesized. researchgate.netnih.gov

For example, by identifying the key interactions between a dihydropyrrole inhibitor and its target enzyme, such as Eg5, medicinal chemists can design new analogues with modifications that strengthen these interactions. researchgate.net This could involve adding functional groups that can form additional hydrogen bonds or hydrophobic interactions with the protein's binding pocket.

The synthesis of highly functionalized pyrrole derivatives through multi-component reactions provides a versatile platform for creating diverse libraries of compounds for biological screening. organic-chemistry.orgnih.gov This approach allows for the systematic exploration of the chemical space around the dihydropyrrole scaffold to identify novel drug candidates with improved therapeutic profiles.

The development of new synthetic methodologies, such as those for producing substituted 3,4-dihydropyran-2-ones and other heterocyclic systems, also contributes to the expansion of the chemical toolbox available for designing novel bioactive molecules. mdpi.comorganic-chemistry.org The ultimate aim is to develop compounds that are not only effective against cancer cells but also have minimal effects on healthy cells, thereby reducing the side effects of chemotherapy. frontiersin.org

Future Research Directions and Challenges for 4,5 Diphenyl 3,4 Dihydro 2h Pyrrole Chemistry

Development of Novel, Green, and Sustainable Synthetic Routes

The development of environmentally benign and efficient methods for the synthesis of 4,5-diphenyl-3,4-dihydro-2H-pyrrole and its derivatives is a paramount goal. semanticscholar.org This involves moving away from traditional synthetic protocols that often rely on harsh reagents, toxic solvents, and multi-step procedures with low atom economy.

Catalyst-Free and Atom-Economical Methodologies

Future research will increasingly focus on the design of synthetic routes that are both catalyst-free and atom-economical. One promising approach involves the condensation of o-phenylenediamine (B120857) with 1,2-diketone-containing compounds in glacial acetic acid, which circumvents the need for toxic metal catalysts. researchgate.net The exploration of multicomponent reactions (MCRs), such as the Groebke–Blackburn–Bienaymé reaction, offers a powerful strategy for the one-pot synthesis of complex pyrroline-containing fused heterocycles under solvent-free and catalyst-free conditions. researchgate.net These reactions are inherently atom-economical as they incorporate most or all of the atoms from the starting materials into the final product.

A notable example of a highly atom-economical synthesis is the formal (3+2)-cycloaddition of 2H-azirines with enones. nih.gov This method allows for the construction of the trisubstituted Δ1-pyrroline core in a single step. nih.gov Further research into expanding the substrate scope and understanding the mechanistic nuances of such cycloaddition reactions will be crucial for their broader application.

Microwave-Aided and Solvent-Free Syntheses

Microwave-assisted organic synthesis (MAOS) has emerged as a key technology in green chemistry, offering significant advantages such as dramatically reduced reaction times, higher yields, and often milder reaction conditions compared to conventional heating methods. ijpsjournal.comasianpubs.org The application of microwave irradiation to the synthesis of pyrrole (B145914) and pyrroline (B1223166) derivatives has been shown to be highly effective. nih.govnih.govpensoft.net For instance, the microwave-assisted Piloty-Robinson synthesis provides a rapid and efficient route to 3,4-disubstituted pyrroles. nih.gov

Future efforts should be directed towards developing more solvent-free, microwave-assisted procedures for the synthesis of this compound. Grinding techniques and the use of solid supports in conjunction with microwave irradiation can further enhance the environmental credentials of these synthetic methods. ijiset.com The synthesis of various heterocyclic compounds, including those with a pyrrole core, has been successfully achieved under solvent-free microwave conditions, highlighting the potential of this approach. researchgate.netijpsjournal.com

Advanced Characterization Techniques for Elucidating Complex Structures and Dynamics

A thorough understanding of the structure-activity relationships of this compound derivatives relies on the precise elucidation of their three-dimensional structures and conformational dynamics. While standard spectroscopic techniques like NMR and mass spectrometry are indispensable, future research will benefit from the application of more advanced and combined analytical methods.

High-resolution multi-nuclear and multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy will continue to be a cornerstone for structural characterization in solution. ipb.pt Advanced NMR techniques, such as NOESY and COSY, can provide detailed information about the stereochemistry and conformation of the pyrroline ring and its substituents. ipb.pt The analysis of the five-spin system of the phenyl groups using high-field NMR can reveal subtle electronic effects and their influence on the molecular geometry. publish.csiro.au For instance, detailed 1H NMR analysis has been used to characterize various substituted pyrroline derivatives. nih.govresearchgate.netnih.gov

Single-crystal X-ray diffraction remains the gold standard for determining the solid-state structure of these compounds with atomic-level precision. nih.govmdpi.com The crystal structure of derivatives such as 5-(3-chlorophenyl)-2-phenyl-3,4-dihydro-2H-pyrrole reveals the envelope conformation of the five-membered ring and the dihedral angle between the phenyl rings. nih.gov Future work should aim to crystallize a wider range of this compound derivatives to build a comprehensive database of their solid-state conformations.

Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), is crucial for confirming the molecular formula of newly synthesized compounds. acs.orgfarmaciajournal.com Techniques like electrospray ionization (ESI) are commonly used to generate ions for mass analysis. acs.org

Refined Computational Modeling for Prediction of Reactivity and Biological Function

Computational chemistry has become an invaluable tool in modern drug discovery and materials science. For this compound chemistry, refined computational modeling can provide deep insights into reactivity, predict biological function, and guide the design of new derivatives with desired properties.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, molecular geometry, and reactivity of these compounds. mdpi.com For example, DFT can be used to calculate the energies of frontier molecular orbitals (HOMO and LUMO), which are key to understanding the reactivity in cycloaddition reactions. youtube.com

Molecular docking simulations are a powerful computational technique used to predict the binding mode and affinity of a ligand to a biological target. mdpi.comnih.govresearchgate.netresearchgate.net This approach has been successfully used to study the interaction of pyrrole-based compounds with various enzymes, such as dihydrofolate reductase and enoyl ACP reductase. mdpi.com Future research should utilize molecular docking to screen virtual libraries of this compound derivatives against a wide range of biological targets to identify promising candidates for further experimental investigation.

Quantitative Structure-Activity Relationship (QSAR) studies can establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. mdpi.com By developing robust QSAR models, it will be possible to predict the activity of novel derivatives and prioritize their synthesis.

Exploration of Underexplored Reactivity Profiles and Transformations

While the synthesis of the this compound core is well-established, there is still much to explore regarding its reactivity and potential for further functionalization. The imine functionality within the pyrroline ring is a key reactive site that can participate in a variety of chemical transformations.

One area of future research is the exploration of novel cycloaddition reactions where the pyrroline acts as a dipolarophile or a precursor to a 1,3-dipole. slideshare.netresearchgate.net For example, 1,3-dipolar cycloaddition reactions are a powerful tool for the construction of five-membered heterocyclic rings and could be applied to synthesize novel fused systems containing the this compound moiety. youtube.comslideshare.net The reaction of the pyrroline with various electrophiles and nucleophiles could also lead to the discovery of new synthetic methodologies and the creation of diverse chemical libraries.

The development of C-H activation and functionalization reactions on the pyrroline ring or the appended phenyl groups would provide a highly efficient and atom-economical way to introduce new substituents and modify the properties of the molecule.

Deepening Mechanistic Understanding of Molecular Interactions in Biological Systems

A fundamental challenge in medicinal chemistry is to understand how a drug molecule interacts with its biological target at the molecular level. For this compound derivatives that exhibit biological activity, a deep mechanistic understanding of their interactions with biomolecules is crucial for rational drug design and optimization.

Future research should focus on identifying the specific biological targets of active compounds and elucidating their mechanism of action. This can be achieved through a combination of experimental techniques, such as affinity chromatography, proteomics, and enzymatic assays, along with computational methods like molecular dynamics (MD) simulations. MD simulations can provide a dynamic picture of the ligand-protein complex, revealing key interactions and the role of conformational changes in the binding process.

The synthesis of probes and analogues, such as those containing photoaffinity labels or fluorescent tags, can be a powerful strategy to identify binding partners and visualize the localization of the compounds within cells. By combining these advanced experimental and computational approaches, it will be possible to gain a deeper understanding of the molecular basis of the biological activity of this compound derivatives, paving the way for the development of new and more effective therapeutic agents. The metabolic cycle of L-proline, which involves 3,4-dihydro-2H-pyrrole-2-carboxylic acid as a key intermediate, is known to be crucial for the survival and proliferation of cancer cells, suggesting a potential avenue for therapeutic intervention. nih.gov

Q & A

Q. Common Discrepancies :

- Crystallographic vs. spectroscopic data : Crystal packing effects may alter bond lengths compared to solution-state NMR .

- Dynamic effects : Rotameric equilibria in solution can broaden NMR peaks, requiring variable-temperature studies .

How do substituents on the phenyl rings influence the compound’s reactivity and bioactivity?

Advanced Research Question

Substituents modulate electronic and steric effects:

- Electron-withdrawing groups (e.g., Cl) : Enhance electrophilic reactivity, improving cyclization yields .

- Hydroxyl groups : Introduce hydrogen-bonding interactions, potentially enhancing biological target binding (e.g., enzyme inhibition) .

Q. Structure-Activity Relationship (SAR) Insights :

- Anticancer activity : 4-Chlorophenyl derivatives show higher cytotoxicity due to improved membrane permeability .

- Enzyme inhibition : Bulky substituents (e.g., propyl) may hinder binding to flat active sites .

What strategies resolve contradictions in spectroscopic or bioassay data for this compound?

Advanced Research Question

Addressing inconsistencies requires systematic validation:

Reproducibility checks : Replicate synthesis and assays under identical conditions.

Computational modeling : DFT calculations predict NMR chemical shifts or docking poses to reconcile experimental vs. theoretical data .

Cross-technique correlation : Compare XRD bond lengths with IR vibrational frequencies to confirm functional group assignments .

Example : Discrepancies in enzyme inhibition IC₅₀ values may arise from assay pH or solvent polarity, necessitating standardized protocols .

What environmental reactivity challenges are associated with this compound?

Advanced Research Question

The compound’s stability under environmental conditions is critical:

Q. Mitigation Strategies :

- Use inert atmospheres (N₂/Ar) during reactions to prevent oxidation .

- Monitor degradation products via LC-MS for environmental impact assessments .

How can reaction yields for derivatives be optimized, and what factors limit scalability?

Advanced Research Question

Yield optimization involves:

- Catalyst screening : Au or Pd catalysts improve cyclization efficiency but may increase costs .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility but complicate purification .

Q. Scalability Challenges :

- Exothermicity : Large-scale reactions require precise temperature control to avoid side reactions.

- Byproduct formation : Column chromatography becomes impractical; switch to distillation or crystallization .

What experimental designs are recommended for evaluating biological activity?

Basic Research Question

Focus on target-specific assays:

- In vitro enzyme inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with positive/negative controls .

- Cell-based assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) with IC₅₀ calculations .

- Dose-response curves : Ensure logarithmic concentration ranges (e.g., 1 nM–100 µM) to capture efficacy and toxicity .

Data Integrity : Include triplicate measurements and statistical validation (e.g., ANOVA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.